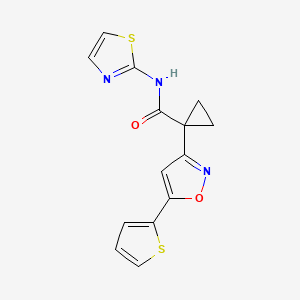

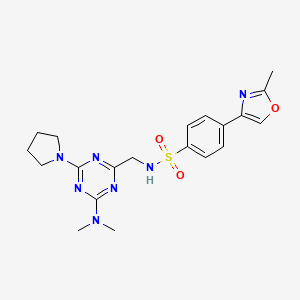

N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

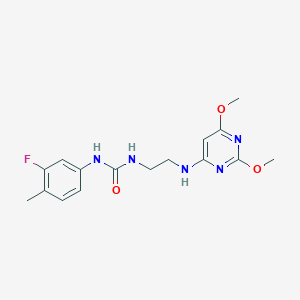

Vue d'ensemble

Description

The compound N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound that likely contains multiple rings, including thiazole, thiophene, and isoxazole moieties. These types of compounds are of interest due to their potential biological activities and their use in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through the Hantzsch synthesis, which involves the reaction of a β-dicarbonyl compound with thioamides and halides. In the context of the provided papers, the synthesis of thiazole derivatives can be achieved by using propane-bis(thioamide) as a reagent for heterocyclizations . Additionally, the synthesis of thiazole derivatives from donor-acceptor cyclopropanes (DACs) has been demonstrated using SnCl4-mediated reactions with thioamides, which produce aroylmethylidene malonates as intermediates. These intermediates undergo conjugate addition followed by cyclocondensation to afford the desired thiazole products .

Molecular Structure Analysis

The molecular structure of the compound would feature a cyclopropane core substituted with a thiazol-2-yl group and a 5-(thiophen-2-yl)isoxazol-3-yl moiety. The presence of these heterocycles suggests a complex molecular architecture that could exhibit interesting electronic and steric properties, influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such a compound would involve the functional groups present in the thiazole, thiophene, and isoxazole rings. These heterocycles are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of a cyclopropane ring could also introduce strain into the molecule, potentially making it more reactive in certain chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide would be influenced by the heteroatoms and the conjugated system present in the molecule. These could affect the compound's solubility, melting point, and stability. The presence of multiple heteroatoms might also enhance the compound's ability to form hydrogen bonds, which could be relevant for its biological activity.

Relevant Case Studies

In terms of biological activity, the synthesis of heterocyclic compounds derived from similar precursors has been evaluated for antitumor properties. For instance, compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were found to exhibit high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Although the specific compound is not directly studied in the provided papers, the related structures and their biological activities suggest potential for antitumor evaluation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have explored various methods to synthesize and modify compounds structurally related to N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, revealing their versatility in chemical reactions. For instance, M. W. Nötzel et al. (2001) detailed a method for producing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, highlighting the potential for creating bioactive molecules with this framework European Journal of Organic Chemistry. Similarly, Kristin A. Milinkevich et al. (2008) reported on the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, demonstrating the chemical flexibility and potential pharmacological applications of these compounds Journal of combinatorial chemistry.

Potential Anticancer and Antimicrobial Activity

Several studies have focused on the bioactivity of thiazole and related heterocyclic compounds, with particular emphasis on their anticancer and antimicrobial properties. B. Vaddula et al. (2016) synthesized a series of 5-(2′-indolyl)thiazoles and evaluated their cytotoxicity against human cancer cell lines, identifying compounds with promising anticancer activity Scientific Reports. In another study, H. Shams et al. (2010) investigated the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant inhibitory effects against various cancer cell lines Molecules.

Utility in Heterocyclic Synthesis

The utility of compounds similar to N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide in synthesizing novel heterocyclic structures has been a significant focus of research. For example, A. Sharba et al. (2005) described the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, showcasing the application of these molecules in creating diverse heterocyclic compounds with potential bioactivity Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

Propriétés

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c18-12(16-13-15-5-7-21-13)14(3-4-14)11-8-9(19-17-11)10-2-1-6-20-10/h1-2,5-8H,3-4H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLFIIJHOCAPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)